REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[O:4][CH:5]([CH3:9])[C:6](O)=O.[NH2:14][NH:15][C:16]([NH2:18])=[S:17].P(Cl)(Cl)(Cl)=O>O1CCOCC1>[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[O:4][CH:5]([C:6]1[S:17][C:16]([NH2:18])=[N:15][N:14]=1)[CH3:9]
|
Name
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|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC(C(=O)O)C)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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NNC(=S)N
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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8.4 g
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature within 85°-90° C
|
Type
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TEMPERATURE
|
Details
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The resulting mixture was refluxed for 75 minutes
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Duration
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75 min
|
Type
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CUSTOM
|
Details
|
The flask was evacuated
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Type
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CUSTOM
|
Details
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to remove volatiles (HCl, POCl3
|
Type
|
TEMPERATURE
|
Details
|
some dioxane) at 60° C. and then the solution was cooled
|
Type
|
ADDITION
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Details
|
Fifty (50) milliliters of water was added
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Type
|
ADDITION
|
Details
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50 percent solution of NaOH was also added until the pH of the solution
|
Type
|
CUSTOM
|
Details
|
a solid precipitate formed
|
Type
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FILTRATION
|
Details
|
The solid precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried in a vacuum oven at 80° C. to 9.8 grams of white crystals of 5-[1-(2-chlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(OC(C)C2=NN=C(S2)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |